
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide, also known as Lucanthone, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. It was originally developed as an anti-schistosomal drug, but its anti-cancer properties were discovered later.
Mecanismo De Acción
The exact mechanism of action of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood. However, it is believed to act by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit the growth of cancer cells. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to have anti-inflammatory and anti-viral effects. However, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to have toxic effects on normal cells, which limits its use in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily obtained and purified. It has also been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has some limitations for lab experiments. It has toxic effects on normal cells, which limits its use in certain experiments. It is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide. One direction is to explore its potential use in combination therapy with other anti-cancer drugs. Another direction is to explore its potential use in the treatment of viral infections. Finally, there is a need for further research on the toxic effects of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide on normal cells, in order to better understand its potential uses and limitations.
Métodos De Síntesis
The synthesis of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of quinoxaline with acetic anhydride, followed by the reaction with tert-butylbenzoic acid and paraformaldehyde. The resulting compound is then oxidized to form 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide. This synthesis method has been widely used in research laboratories and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been studied for its potential use in combination therapy with other anti-cancer drugs. In addition to its anti-cancer properties, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory and anti-viral effects.
Propiedades
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14(25)20-18(23-17-7-5-6-8-19(17)24(20)27)13-28-21(26)15-9-11-16(12-10-15)22(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXFECUWXRGLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)C(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-4-oxidoquinoxalin-2-yl)methyl 4-tert-butylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)
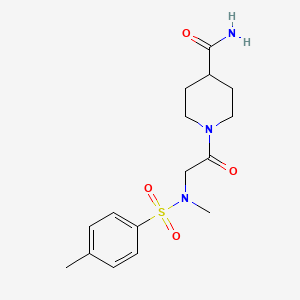
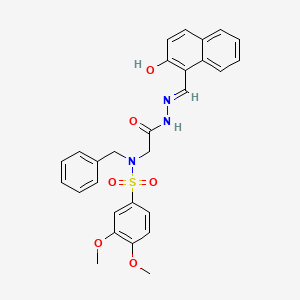
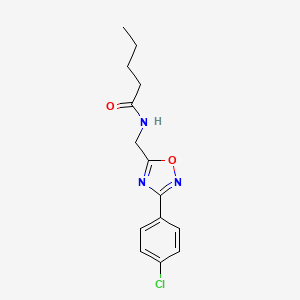


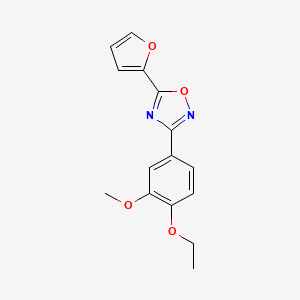
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
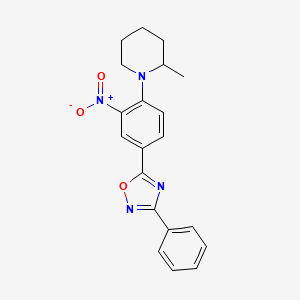
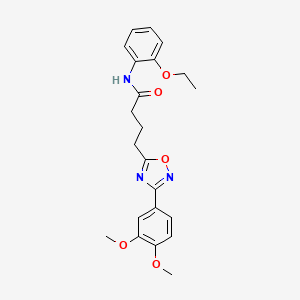
![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)